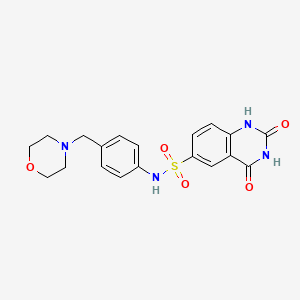
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound known for its potential applications in medicinal chemistry, particularly as a focal adhesion kinase (FAK) inhibitor. This compound is characterized by its unique structure, which includes a morpholinomethyl group attached to a phenyl ring, a tetrahydroquinazoline core, and a sulfonamide group. These structural features contribute to its biological activity and potential therapeutic applications .
準備方法
The synthesis of N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the Mannich reaction, which involves the condensation of 2-cyanoacetic acid, paraformaldehyde, and morpholine to form 2-(morpholinomethyl)acrylonitrile . This intermediate can then undergo further reactions, such as Michael addition, to introduce additional functional groups and form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
作用機序
The mechanism of action of N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with focal adhesion kinase (FAK). By binding to the active site of FAK, the compound inhibits its kinase activity, leading to the disruption of cell signaling pathways that promote cancer cell survival, proliferation, and migration . This inhibition can induce apoptosis in cancer cells and prevent their spread, making it a promising candidate for anticancer therapy .
類似化合物との比較
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be compared with other FAK inhibitors and morpholine-containing compounds:
Similar Compounds: Other FAK inhibitors include compounds like TAE226 and PF-573,228, which also target the kinase activity of FAK.
Uniqueness: The unique combination of a morpholinomethyl group, a tetrahydroquinazoline core, and a sulfonamide group distinguishes this compound from other FAK inhibitors.
特性
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)20-19(25)21-18)29(26,27)22-14-3-1-13(2-4-14)12-23-7-9-28-10-8-23/h1-6,11,22H,7-10,12H2,(H2,20,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBPBRAXPRQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













